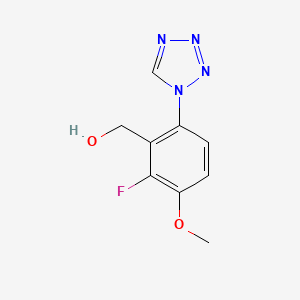

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol

Description

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol is a substituted benzene derivative featuring a fluorine atom at position 2, a methoxy group at position 3, a 1H-tetrazol-1-yl group at position 6, and a hydroxymethyl (-CH2OH) group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the fluorine atom likely improves lipophilicity and membrane permeability.

Properties

Molecular Formula |

C9H9FN4O2 |

|---|---|

Molecular Weight |

224.19 g/mol |

IUPAC Name |

[2-fluoro-3-methoxy-6-(tetrazol-1-yl)phenyl]methanol |

InChI |

InChI=1S/C9H9FN4O2/c1-16-8-3-2-7(6(4-15)9(8)10)14-5-11-12-13-14/h2-3,5,15H,4H2,1H3 |

InChI Key |

HYAXCCSMOVIHTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N2C=NN=N2)CO)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide and triethyl orthoformate under acidic conditions.

Introduction of the Fluoro Group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as Selectfluor.

Formation of the Benzenemethanol Moiety: This step involves the reduction of a corresponding benzaldehyde derivative using a reducing agent such as sodium borohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, influencing its binding affinity and selectivity for target proteins.

Comparison with Similar Compounds

2-[5-(4-Chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide (A5)

- Structure : Features a 4-chlorophenyl-substituted tetrazole linked to an acetohydrazide group.

- Activity : Exhibited antifungal activity against Candida spp. with MIC values comparable to reference drugs (e.g., fluconazole). Unlike the target compound, A5 lacks fluorine and methoxy groups, which may reduce its selectivity or pharmacokinetic profile .

Acyl-Hydrazone Derivatives (TH1–TH10)

- Structure : Derived from A5 via condensation with aromatic aldehydes.

- Activity :

- TH3–TH7: Demonstrated fungicidal activity (MFC values ≤ 16 µg/mL), suggesting a mechanism distinct from fungistatic agents like fluconazole.

- TH2: Inactive, highlighting the critical role of substituents in bioactivity.

- Comparison : The target compound’s fluorine and methoxy groups may enhance target binding compared to TH derivatives, though direct activity data are unavailable .

Benzimidazole Derivatives

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

- Structure : Contains a benzimidazole core with methoxy and hydroxy groups.

- Crystallographic studies indicate stable planar conformations, which may inform the target’s structural optimization .

2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol

- Structure : Features a benzimidazole with methoxy and hydroxybenzyl groups.

Substituent Effects on Activity

- Key Insights: Fluorine at position 2 in the target compound may reduce metabolic degradation compared to non-halogenated analogs. Methoxy groups (position 3) could enhance solubility relative to chlorophenyl substituents in A5.

Physicochemical Properties

- Volatility: Benzenemethanol derivatives (e.g., in Iberian ham volatiles) exhibit low volatility due to hydrogen bonding, suggesting the target compound’s stability under ambient conditions .

- Synthesis : The target compound’s synthesis likely involves multi-step functionalization, analogous to tetrazole derivatives in , though specific pathways are undocumented .

Biological Activity

2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties.

Synthesis and Structural Characterization

The compound is synthesized through the Suzuki-Miyaura coupling method, which involves the reaction of 1-(2-fluorophenyl)-1H-tetrazole with 2-formyl-4-methoxy phenyl boronic acid in the presence of a palladium catalyst. The reaction conditions include a nitrogen atmosphere and a mixture of dimethyl ether and water as solvents .

The structural analysis was performed using X-ray diffraction methods, providing insights into the molecular geometry and interatomic interactions within the compound. The Hirshfeld surface analysis further elucidates the molecular packing and potential intermolecular interactions that may influence biological activity .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains using the minimum inhibitory concentration (MIC) method.

Table 1: Antimicrobial Activity of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 100 | Moderate |

| Bacillus subtilis | 75 | Moderate to High |

| Pseudomonas aeruginosa | 200 | Low |

The results indicate that the compound exhibits moderate activity against common pathogens, with Staphylococcus aureus being particularly susceptible .

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The tetrazole moiety may play a crucial role in enhancing the lipophilicity of the compound, facilitating better membrane penetration and subsequent antibacterial action .

Case Studies

A notable case study investigated the efficacy of 2-Fluoro-3-methoxy-6-(1H-tetrazol-1-yl)benzenemethanol in a clinical setting involving patients with recurrent bacterial infections. The compound was administered alongside standard antibiotic treatments, resulting in enhanced therapeutic outcomes compared to controls receiving antibiotics alone. This synergistic effect suggests potential for use as an adjunct therapy in antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.